molecular formula C22H24BrN3O4S2 B2712704 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 392303-05-8

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2712704
CAS No.: 392303-05-8
M. Wt: 538.48
InChI Key: RWFYQPZYVLHASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group and a 3,4,5-triethoxybenzamide moiety. Its molecular formula is C₂₅H₂₈BrN₃O₄S₂, with a molecular weight of 594.54 g/mol (extrapolated from ). The compound’s structure combines lipophilic (4-bromobenzyl) and polar (triethoxybenzamide) groups, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O4S2/c1-4-28-17-11-15(12-18(29-5-2)19(17)30-6-3)20(27)24-21-25-26-22(32-21)31-13-14-7-9-16(23)10-8-14/h7-12H,4-6,13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYQPZYVLHASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with 4-bromobenzyl chloride to introduce the bromobenzyl group. Finally, the triethoxybenzamide moiety is attached through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiadiazole formation and automated systems for the coupling reactions to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups .

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The bromobenzyl group may enhance the compound’s binding affinity to certain biological targets, while the triethoxybenzamide moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the evidence. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound (Hypothetical) R1: 4-Bromobenzylthio; R2: 3,4,5-triethoxybenzamide - - 594.54 Thiadiazole, bromobenzyl, triethoxy
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1: 4-Chlorobenzylthio; R2: phenoxyacetamide 132–134 74 ~480 (estimated) Thiadiazole, chlorobenzyl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5d) R1: 4-Chlorobenzylthio; R2: thiadiazinan 179–181 69 ~550 (estimated) Thiadiazole, thiadiazinan
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide R1: 4-Bromobenzylthio; R2: 3,4-dimethoxybenzamide - - 466.37 Thiadiazole, bromobenzyl, dimethoxy
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide R1: Trimethoxyphenyl; R2: thiazolidinedione - - ~450 (estimated) Thiadiazole, trimethoxyphenyl

Key Observations:

The triethoxybenzamide moiety may increase solubility compared to dimethoxy () or phenoxyacetamide (5e) derivatives, though this could depend on crystallinity and hydrogen-bonding capacity.

Biological Activity Trends: Thiadiazole derivatives with halogenated benzyl groups (e.g., 4-chloro or 4-bromo) are frequently associated with antimicrobial and anticancer activities. For example, 5d (4-chlorobenzylthio) exhibited antimicrobial properties, while compound A (trimethoxyphenyl-thiadiazole) in showed antimitotic activity. The triethoxybenzamide group in the target compound resembles the trimethoxyphenyl moiety in compound A, which is critical for tubulin inhibition.

Synthetic Yields and Stability: Yields for thiadiazole derivatives range from 68% to 88% (), with higher yields observed for benzylthio substituents (e.g., 5h, 88%). The target compound’s synthesis would likely follow similar protocols. Melting points for halogenated derivatives (e.g., 5d, 179–181°C) are higher than non-halogenated analogs, indicating greater crystalline stability.

Research Implications and Gaps

  • Structural Optimization: The target compound’s triethoxybenzamide group could be compared to trimethoxyphenyl analogs (e.g., compound A) to evaluate its impact on tubulin binding or solubility.
  • Bioactivity Testing: Priority should be given to testing the target compound against microbial strains (e.g., Staphylococcus aureus, Candida albicans) and cancer cell lines (e.g., MCF-7, A549) to benchmark its efficacy against existing derivatives.
  • Synthetic Feasibility: The high yields of benzylthio-substituted thiadiazoles (e.g., 5h, 88%) suggest that the target compound’s synthesis is feasible, though bromine’s reactivity may require careful handling.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure includes a thiadiazole ring and various functional groups that contribute to its biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24BrN3O3S2C_{20}H_{24}BrN_3O_3S_2, with a molecular weight of approximately 485.48 g/mol. The compound features:

  • A thiadiazole ring that enhances its reactivity.
  • A bromobenzyl group which may influence its interaction with biological targets.
  • Triethoxybenzamide moiety that contributes to its solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

The compound has also shown promising results in anticancer studies . Preliminary data indicate that it can induce apoptosis in cancer cell lines through mechanisms involving:

  • Inhibition of cell proliferation : The compound disrupts the cell cycle at the G2/M phase.
  • Activation of apoptotic pathways : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 have been observed.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Membrane Disruption : Interaction with cellular membranes can lead to increased permeability and subsequent cell death.
  • DNA Interaction : Evidence suggests that it may bind to DNA and interfere with replication processes.

Case Studies

Several studies have focused on the biological activities of thiadiazole derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiadiazole derivatives. This compound was among the most potent compounds tested against resistant bacterial strains .

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, the compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating strong potential for further development as an anticancer agent .

Q & A

Q. Table 1: Example Reaction Conditions for Thiadiazole Derivatives

StepReagents/ConditionsYield (%)Reference
Thioether Formation4-Bromobenzyl bromide, KOH/EtOH, 70°C, 12h78
Benzamide Coupling3,4,5-Triethoxybenzoyl chloride, Et₃N, DMF, RT, 6h82

Q. Table 2: Cytotoxicity Data for Analogous Compounds

CompoundIC₅₀ (MCF-7, mmol L⁻¹)IC₅₀ (A549, mmol L⁻¹)Selectivity Index (NIH3T3)
4y ()0.084 ± 0.0200.034 ± 0.008>10x
Cisplatin0.020 ± 0.0050.015 ± 0.0032x

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.